6-Chlorobenzofuro[2,3-b]pyridine
Overview
Description
6-Chlorobenzofuro[2,3-b]pyridine is a heterocyclic compound with the molecular formula C₁₁H₆ClNO. It is characterized by a fused ring system consisting of a benzene ring, a furan ring, and a pyridine ring, with a chlorine atom attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzofuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the use of methyl 2-(chloromethyl)-3-furoate and salicylonitriles. The reaction is conducted in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) solution at 60°C, producing methyl 2-[(cyanophenoxy)methyl]-3-furoates. These intermediates undergo tandem cyclization in the presence of excess tert-butoxide (t-BuOK) in DMF solution at 65°C to yield the desired benzofuro[2,3-b]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate optimization of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chlorobenzofuro[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuro[2,3-b]pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.
Scientific Research Applications
6-Chlorobenzofuro[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of drugs targeting specific proteins or enzymes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-Chlorobenzofuro[2,3-b]pyridine involves its interaction with specific molecular targets, such as proteins or enzymes. The nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor, facilitating additional protein-ligand interactions. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A structurally similar compound with a fused benzene and furan ring system.
Furopyridine: Includes various isomers such as furo[2,3-b]pyridine, furo[2,3-c]pyridine, and furo[3,2-c]pyridine.
Uniqueness
6-Chlorobenzofuro[2,3-b]pyridine is unique due to the presence of a chlorine atom on the benzene ring, which can influence its reactivity and interaction with biological targets. Additionally, the fused ring system provides a rigid and planar structure, which can enhance its binding affinity to specific proteins or enzymes compared to other similar compounds .
Properties
IUPAC Name |
6-chloro-[1]benzofuro[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO/c12-7-3-4-10-9(6-7)8-2-1-5-13-11(8)14-10/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHBXBFXWJEAFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC3=C2C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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